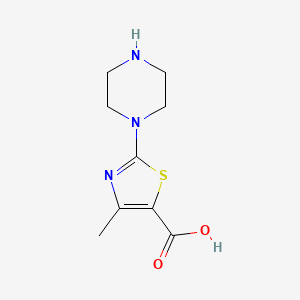

4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H13N3O2S |

|---|---|

Molekulargewicht |

227.29 g/mol |

IUPAC-Name |

4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C9H13N3O2S/c1-6-7(8(13)14)15-9(11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3,(H,13,14) |

InChI-Schlüssel |

UUBHGAXBJMFHCV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=N1)N2CCNCC2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid typically involves:

- Construction of the thiazole ring with a methyl substituent at position 4.

- Introduction of the carboxylic acid group at position 5.

- Substitution at position 2 with a piperazin-1-yl moiety.

The key intermediates are often 4-methylthiazole-5-carboxylic acid derivatives or their esters, which are then functionalized to incorporate the piperazine group.

Preparation of 4-Methylthiazole-5-carboxylic Acid Intermediates

Starting from Ethyl-2-chloro-3-oxobutanoate and Thioamides

A common route involves the reaction of ethyl-2-chloro-3-oxobutanoate with substituted thioamides (e.g., methyl, phenyl, benzyl-substituted) to yield ethyl-substituted 4-methylthiazole-5-carboxylates. These esters are then hydrolyzed under alkaline conditions to afford the corresponding 4-methylthiazole-5-carboxylic acids. This method is documented with spectral confirmation of the acid products.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Ethyl-2-chloro-3-oxobutanoate + substituted thioamide | Ethyl-2-substituted-4-methylthiazole-5-carboxylate | Cyclization step |

| 2 | Alkaline hydrolysis | 2-substituted-4-methylthiazole-5-carboxylic acid | Acid formation confirmed by IR (broad -COOH band at 2550–3400 cm⁻¹) |

Reduction and Oxidation Steps to Access Aldehyde Intermediates

Reduction of Thiazole Esters to Hydroxymethyl Derivatives

- Sodium borohydride (NaBH4) in the presence of aluminum chloride (AlCl3) in monoglyme solvent at low temperatures (-10 to +15 °C) reduces 4-methyl-thiazole-5-carboxylic acid esters to 4-methyl-5-hydroxymethyl-thiazole intermediates with high purity (97-98% by HPLC).

Oxidation of Hydroxymethyl to Formyl Derivatives

- The hydroxymethyl intermediate is oxidized to 4-methyl-5-formyl-thiazole using various oxidizing agents:

- TEMPO/NaOCl system at 0-2 °C in dichloromethane/water biphasic system.

- Pyridinium chlorochromate (PCC) oxidation in dichloromethane at 15-30 °C.

These methods yield the aldehyde with high purity (>97% by HPLC), suitable for further functionalization.

Alternative Eco-Friendly Industrial Preparation

A palladium on barium sulfate (Pd/BaSO4) catalyzed hydrogenation method has been developed for preparing 4-methyl-5-formyl-thiazole intermediates from 4-methylthiazole-5-carboxylic chloride in xylene at reflux. This method is eco-friendly and suitable for industrial scale production, providing an efficient route to key aldehyde intermediates for further functionalization.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| 1 | Ethyl-2-substituted-4-methylthiazole-5-carboxylate | Ethyl-2-chloro-3-oxobutanoate + substituted thioamides | High | Cyclization |

| 2 | 2-substituted-4-methylthiazole-5-carboxylic acid | Alkaline hydrolysis | Confirmed by IR | Acid formation |

| 3 | 4-methyl-5-hydroxymethyl-thiazole | NaBH4 + AlCl3, monoglyme, -10 to +15 °C | 97-98% (HPLC) | Reduction of ester |

| 4 | 4-methyl-5-formyl-thiazole | TEMPO/NaOCl or PCC oxidation, 0-30 °C | >97% (HPLC) | Oxidation to aldehyde |

| 5 | This compound | Nucleophilic substitution with piperazine derivatives | Not quantified | Amide/methanone formation |

| 6 | 4-methyl-5-formyl-thiazole (alternative) | Pd/BaSO4 catalyzed hydrogenation | Efficient, industrial scale | Eco-friendly process |

Research Results and Analytical Data

- Purity of intermediates and final compounds is consistently monitored by High-Performance Liquid Chromatography (HPLC), with values typically above 97%.

- Infrared (IR) spectroscopy confirms the presence of carboxylic acid groups by broad absorption bands between 2550 and 3400 cm⁻¹.

- The oxidation and reduction steps are carefully controlled at low temperatures to ensure selectivity and minimize side reactions.

- The eco-friendly hydrogenation process reduces environmental impact and enhances scalability for industrial synthesis.

Analyse Chemischer Reaktionen

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid group undergoes condensation with amines to form amides, a critical reaction for creating bioactive derivatives. This process is optimized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature .

Example Reaction:

Reaction of 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid with 4-(2,4-dichlorophenyl)piperazine yields (4-(2,4-dichlorophenyl)piperazin-1-yl)(2-methyl-4-methylthiazol-5-yl)methanone, an antimicrobial agent .

| Reagents/Conditions | Outcome | Reference |

|---|---|---|

| EDCl, HOBt, DMF, 25°C, 12h | 70-85% yield of amide derivatives with antimicrobial activity |

Piperazine Functionalization

The piperazine moiety undergoes alkylation or arylation at its secondary amine sites. For example, reactions with benzyl halides or chlorophenyl derivatives introduce substituents that modulate biological activity .

Key Process:

-

Alkylation: Treatment with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) produces N-substituted piperazine derivatives.

-

Arylation: Electrophilic aromatic substitution reactions enhance binding to biological targets like opioid receptors .

| Reaction Type | Reagents/Conditions | Application |

|---|---|---|

| Alkylation | 2,4-Dichlorobenzyl chloride, K₂CO₃, DMF | Enhanced receptor binding affinity |

| Arylation | 4-Chlorophenylboronic acid, Pd catalyst | Modulation of pharmacokinetic properties |

Esterification and Hydrolysis

The carboxylic acid can be converted to esters (e.g., methyl ester) under acidic conditions, a step often used to improve solubility for further reactions. Conversely, ester hydrolysis regenerates the carboxylic acid .

Industrial-Scale Example:

4-Methyl-thiazole-5-carboxylic acid methyl ester (a related compound) is synthesized via esterification of the carboxylic acid using methanol and sulfuric acid. Hydrolysis with NaOH reverses this process .

| Process | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | Methyl ester (95% purity) |

| Hydrolysis | NaOH, H₂O, 60°C | Regenerated carboxylic acid (99% yield) |

Oxidation and Reduction Pathways

While direct oxidation/reduction of the thiazole ring is less common due to its aromatic stability, indirect modifications are observed:

-

Side-Chain Oxidation: Analogous compounds (e.g., 4-methyl-5-hydroxymethyl-thiazole) are oxidized to aldehydes using TEMPO/NaOCl systems .

-

Reductive Alkylation: Sodium borohydride/aluminum chloride reduces esters to alcohols in monoglyme solvent systems .

| Reaction | Conditions | Product |

|---|---|---|

| TEMPO-mediated oxidation | NaOCl, K |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid is used as a building block in chemistry. Specifically, methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride, a related compound, is also utilized as a building block. Thiazole derivatives, in general, have been important heterocycles in chemistry for many decades .

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride has biological activities and its mechanisms of action, therapeutic potentials, and relevant case studies have been explored. The biological activity of the compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition The compound can inhibit specific enzymes by binding to their active sites, modulating their activity, which can lead to reduced metabolic processes involved in disease progression.

- Receptor Modulation It may act on certain receptors, influencing signal transduction pathways that are crucial for cellular responses.

- Antimicrobial Activity Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatments. In vitro, anti-bacterial activity has been demonstrated in synthesized compounds containing a thiazole .

Synthesis of Derivatives

This compound can be used to synthesize novel series of compounds. For example, (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have been synthesized by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine using specific reagents .

Anticancer Activity

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Thiazole Derivatives with Piperazine Substituents

A key structural analogue is 4-methyl-2-[4-[(o-tolylamino)methyl]benzoylamino]-thiazole-5-carboxylic acid dimethylamide (compound 24 in ). While sharing the thiazole-carboxylic acid backbone, compound 24 differs in its substitution at the 2-position: it contains a dimethylamide group and an extended benzoylamino-o-tolyl chain instead of piperazine.

SCD1 Inhibitor 28c

Another analogue, SCD1 inhibitor 28c (compound 25 in ), replaces the piperazine group with a different substituent (undisclosed in ). Despite structural differences, 28c retains SCD1 inhibitory activity and suppresses starvation-induced autophagy, similar to the target compound. This suggests that the thiazole-carboxylic acid core is critical for enzyme interaction, while substituent variations modulate pharmacokinetic properties .

Functional Group Impact on Bioactivity

Key Observations :

- Piperazine vs. Benzoylamino Groups: The piperazine moiety in the target compound likely enhances water solubility and hydrogen-bonding capacity compared to the lipophilic benzoylamino group in compound 23. However, this may reduce membrane penetration, explaining its moderate SCD1 inhibition compared to 28c .

- Carboxylic Acid Retention: All three compounds retain the carboxylic acid group, which is essential for binding to SCD1’s active site.

Pharmacological and Commercial Considerations

- Compound 24 : High potency but lack of commercial availability restricts its use in further studies.

- 28c : While effective, its undisclosed structure limits mechanistic analysis.

- This compound : Offers a balance of solubility and activity, making it a viable scaffold for derivatization.

Biologische Aktivität

4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid is a thiazole derivative recognized for its diverse biological activities. Thiazole compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, thiazole derivatives have been shown to exhibit activity against resistant strains of bacteria, suggesting potential as novel antimicrobial agents .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study on similar thiazole compounds revealed that they induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involved the activation of caspase pathways and modulation of p53 expression, leading to increased cell death in a dose-dependent manner .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Similar Thiazole Derivative | U-937 | TBD | Caspase activation |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Thiazoles are known to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models. For example, thiazole derivatives have shown efficacy in reducing inflammation in diabetic models by modulating inflammatory pathways .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : The compound can act on various receptors that mediate cellular responses to stress and inflammation.

- Signal Transduction Pathways : It influences pathways related to cell survival, apoptosis, and inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Preliminary data suggest that it has moderate solubility in organic solvents but limited water solubility, which may affect its bioavailability. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

Several case studies highlight the potential applications of this compound:

- Diabetes Management : In a study involving diabetic rats, thiazole derivatives exhibited protective effects against hyperglycemia and improved insulin sensitivity through antioxidant mechanisms .

- Cancer Treatment : A comparative study on thiazole derivatives indicated that certain modifications enhance their cytotoxicity against cancer cell lines significantly .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of thiazole derivatives often involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . For the target compound, introducing the piperazine moiety may require nucleophilic substitution at the thiazole's 2-position using piperazine under basic conditions. Solvent choice (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of reactants (e.g., 1:1.2 thiazole-piperazine) are critical for optimizing yield and purity. Post-synthetic purification via recrystallization or column chromatography is recommended .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The thiazole proton (C5-H) typically appears as a singlet near δ 8.1–8.3 ppm. Piperazine protons (N–CH₂–CH₂–N) resonate as multiplets between δ 2.5–3.5 ppm. The methyl group (C4-CH₃) shows a singlet at δ 2.1–2.3 ppm .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid (–COOH) group. Thiazole ring vibrations appear at 1450–1600 cm⁻¹ .

- Cross-validation with high-resolution mass spectrometry (HRMS) is advised to confirm molecular weight .

Q. What are the known biological activities of structurally similar thiazole-piperazine hybrids?

- Methodological Answer : Analogous compounds, such as 5-(5-methylpyrazin-2-yl)thiazol-2-amine, exhibit antimicrobial and anticancer properties. Researchers should screen the target compound against standard cell lines (e.g., MCF-7 for breast cancer) using MTT assays. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like topoisomerase II or kinase targets . Comparative analysis with non-piperazine thiazoles (e.g., 4-phenylthiazole derivatives) may reveal enhanced solubility or bioavailability due to the piperazine group .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for piperazine-thiazole coupling?

- Methodological Answer : Discrepancies in reaction pathways (e.g., SN2 vs. SNAr mechanisms) can be addressed using density functional theory (DFT) calculations. For example, ICReDD’s quantum chemical reaction path searches determine transition states and activation energies, identifying the most feasible pathway . Experimental validation via kinetic studies (e.g., monitoring by HPLC) under varying temperatures and pH conditions can resolve mechanistic ambiguities .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacological studies?

- Methodological Answer : Stability challenges arise from hydrolysis of the thiazole ring or protonation of piperazine. Strategies include:

- pH adjustment : Buffering solutions to pH 4–6 to minimize carboxylic acid deprotonation and piperazine solubility issues .

- Lyophilization : Converting the compound to a sodium salt for improved shelf life .

- Excipient screening : Testing stabilizers like cyclodextrins or PEG polymers via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How do steric and electronic effects of substituents on the thiazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Substituents at C4 (methyl) and C2 (piperazine) alter electron density and steric hindrance. For Suzuki-Miyaura coupling at C5, bulky groups may require Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C). Hammett σ values predict electron-withdrawing groups (e.g., –COOH) enhance oxidative addition rates. Comparative studies with 4-phenylthiazole derivatives (e.g., from ) can quantify substituent effects on reaction kinetics .

Q. What analytical approaches reconcile discrepancies in reported biological activity data for thiazole derivatives?

- Methodological Answer : Contradictory bioactivity results (e.g., varying IC₅₀ values) may stem from impurity profiles or assay conditions. Solutions include:

- HPLC purity validation : Ensure >95% purity using C18 columns (acetonitrile/water + 0.1% TFA) .

- Standardized assays : Replicate studies under controlled conditions (e.g., 48-hour incubation, 5% CO₂) with positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Cross-reference data from multiple sources (e.g., NIST spectral libraries) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.